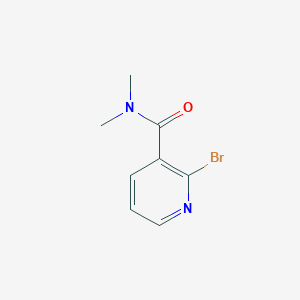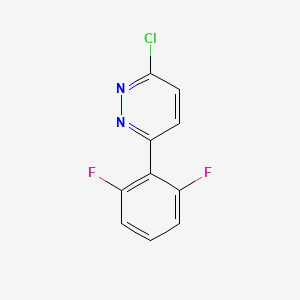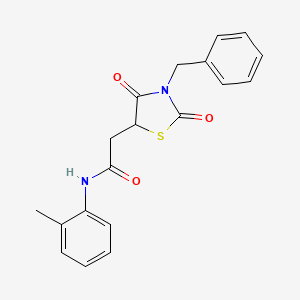![molecular formula C23H19ClN4OS2 B2382997 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride CAS No. 1329961-19-4](/img/structure/B2382997.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole is a heterocyclic compound . It’s a bicyclic system, with a benzene ring fused to a thiazole ring . Compounds containing a benzothiazole moiety have been found to possess a wide range of biological activities, including anti-tubercular and anti-inflammatory properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole moiety consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, they can undergo acetylation in the presence of a base followed by nucleophilic substitution .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Abstract: This compound has garnered attention due to its potential as an anti-tubercular agent. Recent synthetic developments have led to benzothiazole-based derivatives with inhibitory activity against Mycobacterium tuberculosis. These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Further studies have explored structure-activity relationships and molecular docking against the target DprE1 to identify potent inhibitors with enhanced anti-tubercular activity.
Anti-Cancer Properties
In Vitro Anti-Proliferation Evaluation: Some derivatives of this compound exhibit potent cytotoxicity against human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460. Notably, they maintain selectivity by sparing normal cells (HL-7702) .
Novel Quinoline Derivatives
Synthesis and Biological Evaluation: A novel synthesis pathway has been developed for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. These compounds hold promise for various applications, including drug development .
Protein Kinase Inhibition
N-(Benzo[d]thiazol-2-yl)-2-[Phenyl(2-(Piperidin-1-yl) Ethylamino] Benzamides: Derivatives of this compound have been synthesized and evaluated for their protein kinase inhibition potential. The coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid yielded interesting molecules with potential therapeutic applications .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory , anti-tubercular , and anti-cancer activities. These activities suggest that the compound might interact with enzymes or proteins involved in inflammation, bacterial growth, and cell proliferation.
Mode of Action
Benzothiazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (cox), which plays a crucial role in inflammation . They may also inhibit the growth of Mycobacterium tuberculosis , and induce apoptosis in cancer cells . The compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The compound might affect several biochemical pathways based on its potential targets. For instance, it could impact the arachidonic acid pathway by inhibiting COX, leading to a decrease in the production of pro-inflammatory prostaglandins . It might also interfere with the growth and survival of Mycobacterium tuberculosis , and induce apoptosis in cancer cells by affecting pathways involved in cell survival and death .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile . This implies that the compound might have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action would depend on its targets and mode of action. If it acts as an anti-inflammatory agent, it could reduce inflammation by decreasing the production of pro-inflammatory prostaglandins . If it acts as an anti-tubercular agent, it could inhibit the growth of Mycobacterium tuberculosis . If it acts as an anti-cancer agent, it could induce apoptosis in cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2.ClH/c1-27-11-10-16-19(13-27)30-23(26-21(28)15-8-6-14(12-24)7-9-15)20(16)22-25-17-4-2-3-5-18(17)29-22;/h2-9H,10-11,13H2,1H3,(H,26,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFSLESWJKLNBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)

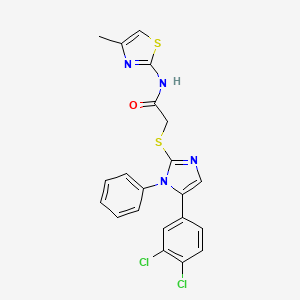

![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)
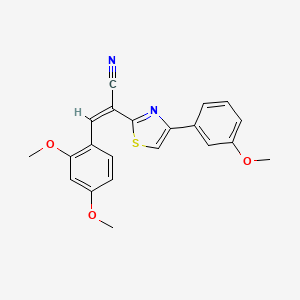
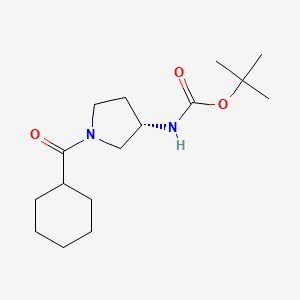
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)
